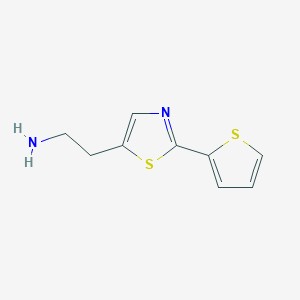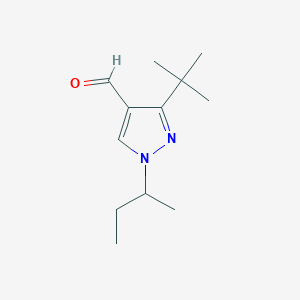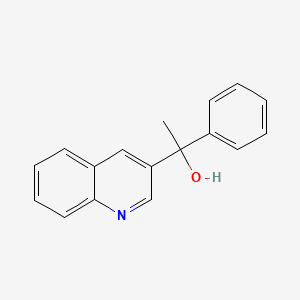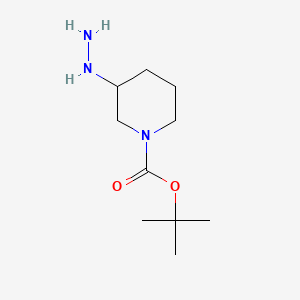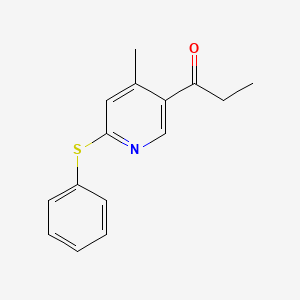
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one is a compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a phenylthio group, and a propanone moiety. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with 4-methylthiophenol in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time.
化学反応の分析
Types of Reactions
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and agrochemicals.
作用機序
The mechanism of action of 1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied[3][3].
類似化合物との比較
Similar Compounds
1-(6-Methyl-2-(phenylamino)pyrimidin-4-yl)propan-2-one: Similar structure with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyrimidines: Another class of heterocyclic compounds with similar biological activities.
Uniqueness
1-(4-Methyl-6-(phenylthio)pyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a phenylthio group and a propanone moiety makes it a versatile intermediate in various synthetic and research applications.
特性
分子式 |
C15H15NOS |
|---|---|
分子量 |
257.4 g/mol |
IUPAC名 |
1-(4-methyl-6-phenylsulfanylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C15H15NOS/c1-3-14(17)13-10-16-15(9-11(13)2)18-12-7-5-4-6-8-12/h4-10H,3H2,1-2H3 |
InChIキー |
RKAJXASTURXEMK-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CN=C(C=C1C)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


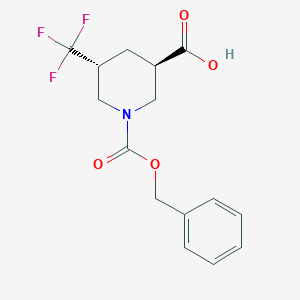
![5-Chloro-3,7-dimethylbenzo[d]oxazol-2(3H)-one](/img/structure/B15059166.png)
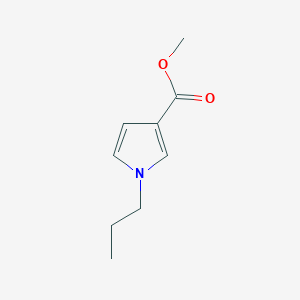
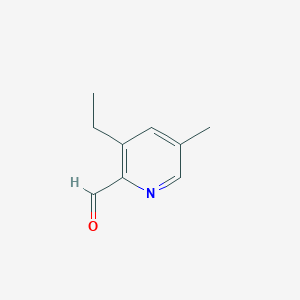
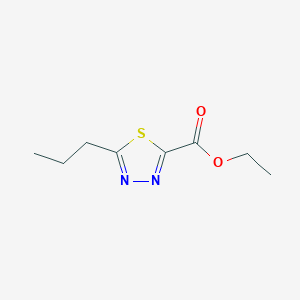
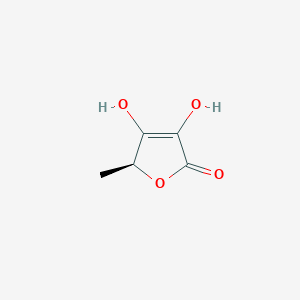

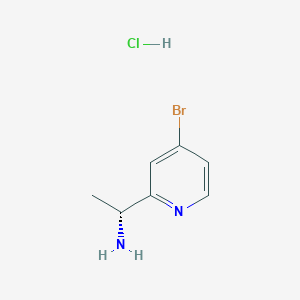
![5-(Methylsulfonyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B15059207.png)
